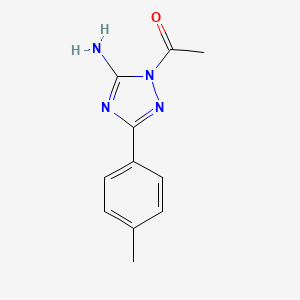![molecular formula C11H10N4O3 B5765187 2-[(2-amino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide](/img/structure/B5765187.png)
2-[(2-amino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-amino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide, also known as AOEPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AOEPA is a derivative of phenylacetamide and is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 2-[(2-amino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2-amino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. This compound has been extensively studied in vitro and in vivo, and its effects have been well-documented. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be taken into consideration.
Zukünftige Richtungen
There are several future directions for research on 2-[(2-amino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment. Another area of interest is its potential use in the treatment of Alzheimer's disease. This compound has been shown to have neuroprotective effects, and further studies are needed to determine its potential as a therapeutic agent for Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Conclusion
In conclusion, this compound is a chemical compound with potential therapeutic applications. Its synthesis method has been well-documented, and its effects have been extensively studied. This compound has shown promise as an anti-inflammatory, anti-tumor, and anti-bacterial agent. Future research is needed to fully understand its mechanism of action and its potential therapeutic applications.
Synthesemethoden
2-[(2-amino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide is synthesized through a multi-step process that involves the reaction of phenylacetic acid with thionyl chloride to form phenylacetyl chloride. The resulting compound is then reacted with ethylenediamine to form phenylacetyl ethylenediamine. The final step involves the reaction of phenylacetyl ethylenediamine with cyanogen bromide to form this compound.
Wissenschaftliche Forschungsanwendungen
2-[(2-amino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. This compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
(1E)-N-(2-amino-2-oxoethoxy)-2-anilino-2-oxoethanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c12-6-9(15-18-7-10(13)16)11(17)14-8-4-2-1-3-5-8/h1-5H,7H2,(H2,13,16)(H,14,17)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSBCXFLJDYXCS-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=NOCC(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=N/OCC(=O)N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

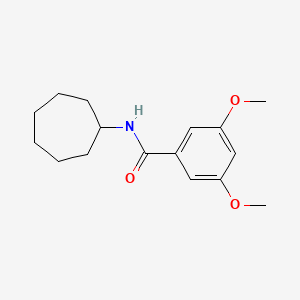
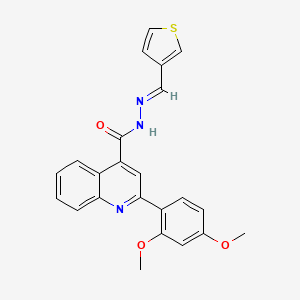
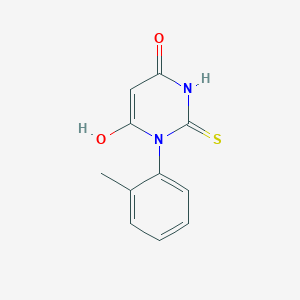
![methyl 2-[(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5765131.png)
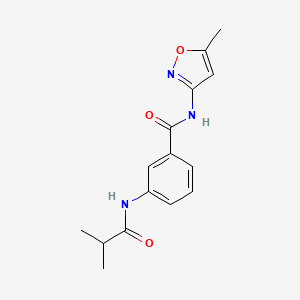
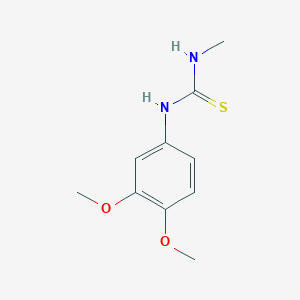

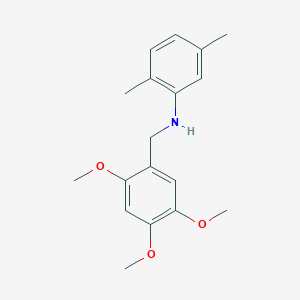

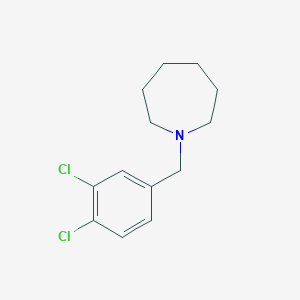


![2-[(4-isopropoxybenzoyl)amino]benzamide](/img/structure/B5765193.png)
